molecular formula C16H20N4OS B2449768 (3-Methyl-1,2,4-thiadiazol-5-yl)(4-phenethylpiperazin-1-yl)methanone CAS No. 1448052-50-3

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-phenethylpiperazin-1-yl)methanone

Cat. No.: B2449768
CAS No.: 1448052-50-3
M. Wt: 316.42
InChI Key: PATYIYVUECLKEB-UHFFFAOYSA-N
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Description

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-phenethylpiperazin-1-yl)methanone is a synthetic organic compound that belongs to the class of thiadiazoles and piperazines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1,2,4-thiadiazol-5-yl)(4-phenethylpiperazin-1-yl)methanone typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Piperazine Moiety: The phenethylpiperazine moiety can be introduced through nucleophilic substitution reactions, where the piperazine ring is reacted with a suitable electrophile, such as a halogenated phenethyl compound.

    Coupling of the Two Fragments: The final step involves coupling the thiadiazole and piperazine fragments through a methanone linkage, typically using a coupling reagent like carbodiimides under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or antiviral properties.

Medicine:

  • Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential effects on the central nervous system.

Industry:

  • Potential applications in the development of agrochemicals or materials science.

Comparison with Similar Compounds

    (3-Methyl-1,2,4-thiadiazol-5-yl)(4-phenylpiperazin-1-yl)methanone: Similar structure but with a phenyl group instead of a phenethyl group.

    (3-Methyl-1,2,4-thiadiazol-5-yl)(4-benzylpiperazin-1-yl)methanone: Similar structure but with a benzyl group instead of a phenethyl group.

Uniqueness:

  • The presence of the phenethyl group in (3-Methyl-1,2,4-thiadiazol-5-yl)(4-phenethylpiperazin-1-yl)methanone may confer unique biological activities or pharmacokinetic properties compared to its analogs.
  • The combination of the thiadiazole and piperazine moieties provides a versatile scaffold for further functionalization and optimization in drug development.

Properties

IUPAC Name

(3-methyl-1,2,4-thiadiazol-5-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-13-17-15(22-18-13)16(21)20-11-9-19(10-12-20)8-7-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATYIYVUECLKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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